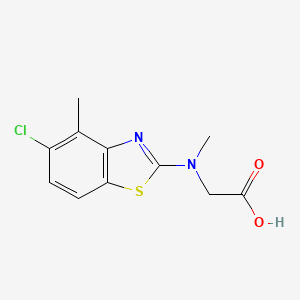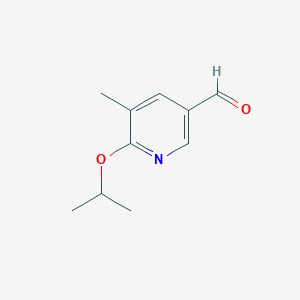
4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid
概要
説明
4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid typically involves multiple steps, starting with the formation of the tetrahydro-2H-pyran ring followed by the introduction of the 4-methoxyphenoxy group. Common synthetic routes include:
Knoevenagel Condensation: This method involves the condensation of a methoxybenzaldehyde derivative with a malonic acid derivative under basic conditions.
Friedel-Crafts Alkylation: This reaction involves the alkylation of a phenol derivative with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Ring-Closing Metathesis: This method uses a metathesis catalyst to form the tetrahydro-2H-pyran ring from a diene precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions: 4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups on the aromatic ring or the tetrahydro-2H-pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols, aldehydes, and amines.
Substitution Products: Halogenated derivatives, nitro compounds, and alkylated derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid is used to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and molecular interactions.
Medicine: This compound has potential medicinal applications, including the development of new drugs. Its derivatives may exhibit biological activity, such as anti-inflammatory, antioxidant, or anticancer properties.
Industry: In the industry, this compound is used in the manufacture of specialty chemicals, coatings, and adhesives. Its unique properties make it valuable in the production of high-performance materials.
作用機序
The mechanism by which 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound may interact with specific receptors, modulating their activity and affecting downstream signaling pathways.
類似化合物との比較
4-Methoxybenzoic Acid: Similar in structure but lacks the tetrahydro-2H-pyran ring.
4-Methoxyphenol: A simpler compound without the carboxylic acid group.
4-(4-Methoxyphenoxy)piperidine: A related compound with a piperidine ring instead of tetrahydro-2H-pyran.
Uniqueness: 4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its combination of the tetrahydro-2H-pyran ring and the 4-methoxyphenoxy group. This combination provides distinct chemical and biological properties that are not found in its simpler analogs.
特性
IUPAC Name |
4-(4-methoxyphenoxy)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-16-10-2-4-11(5-3-10)18-13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUBDKNCWTXVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Oxabicyclo[3.2.1]octane-3-methanamine](/img/structure/B1426224.png)








![2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1426238.png)
